(3-Methoxybutyl)amine hydrochloride solubility data
(3-Methoxybutyl)amine hydrochloride solubility data
Technical Guide: Solubility Profiling and Handling of (3-Methoxybutyl)amine Hydrochloride
Executive Summary (3-Methoxybutyl)amine hydrochloride (CAS: 1417569-76-6) is a specialized bifunctional building block utilized in the synthesis of pharmaceutical intermediates and advanced agrochemicals. Its structure—comprising a primary ammonium headgroup and a methoxy-functionalized aliphatic tail—imparts unique solubility characteristics that differ from simple alkyl amines.[1] This guide provides a technical analysis of its physicochemical behavior, predictive solubility data, and validated protocols for handling, solubilization, and purification.
Physicochemical Profile
Understanding the fundamental properties of the compound is a prerequisite for designing effective solubility experiments.
| Property | Data | Notes |
| Compound Name | (3-Methoxybutyl)amine hydrochloride | Also known as 3-Methoxybutan-1-amine HCl |
| CAS Number | 1417569-76-6 | Free base CAS: 77689-67-9 |
| Molecular Formula | C₅H₁₃NO[2][3][4] · HCl | |
| Molecular Weight | 139.62 g/mol | Free base: 103.16 g/mol |
| Physical State | Hygroscopic Solid / Viscous Oil | Often deliquescent; may appear as a liquid if exposed to moisture. |
| Polarity Profile | Amphiphilic (Ionic Head + Ether Tail) | The methoxy group increases solubility in polar organic solvents compared to butylamine HCl. |
Solubility Data Analysis
The solubility of (3-Methoxybutyl)amine hydrochloride is governed by the competition between the high lattice energy of the ionic chloride salt and the solvation capability of the ether-alkyl chain.
Predicted Solubility Table
Note: Values are based on structural analogs (e.g., 3-methoxypropylamine HCl) and standard solubility parameters for primary amine hydrochlorides.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Solubility (25°C) | Mechanistic Insight |
| Protic Polar | Water | Very High | > 500 mg/mL | Strong ion-dipole interactions; favorable hydration of ammonium/chloride ions. |
| Protic Polar | Methanol | High | > 200 mg/mL | Excellent solvation of the ionic pair; methoxy tail is compatible. |
| Protic Polar | Ethanol | High | > 100 mg/mL | Good solubility; often used for recrystallization (see Protocol 2). |
| Aprotic Polar | DMSO / DMF | High | > 100 mg/mL | High dielectric constant supports ionization. |
| Aprotic Polar | Acetone | Low | < 10 mg/mL | Poor solvation of chloride ions; potential for oiling out. |
| Ethereal | THF / 2-MeTHF | Sparingly Soluble | < 5 mg/mL | The ether tail provides slight affinity, but the ionic lattice dominates. |
| Non-Polar | Diethyl Ether | Insoluble | < 1 mg/mL | Ideal anti-solvent for precipitation. |
| Hydrocarbon | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Complete immiscibility with the ionic salt. |
The "Ether Effect" on Partitioning
Unlike simple butylamine HCl, the 3-methoxy group acts as a hydrogen bond acceptor. This modification:
-
Increases solubility in chlorinated solvents (e.g., DCM, Chloroform) compared to non-functionalized alkyl amine salts.
-
Lowers the melting point , often resulting in the formation of "oils" rather than crystalline solids during rapid precipitation.
Experimental Protocols
Protocol 1: Gravimetric Solubility Determination (Step-by-Step)
Use this method to generate precise solubility curves for your specific batch.
-
Preparation : Dry the (3-Methoxybutyl)amine HCl in a vacuum desiccator over P₂O₅ for 24 hours to remove absorbed moisture.
-
Saturation :
-
Add 1.0 g of the salt to a chemically resistant vial (borosilicate glass).
-
Add the target solvent in 100 µL increments while vortexing at 25°C.
-
Continue addition until no solid remains (visual endpoint).
-
-
Equilibration (for high precision) :
-
If solid persists, stir the suspension for 4 hours at constant temperature.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.
-
-
Quantification :
-
Evaporate the solvent under a stream of nitrogen or rotary evaporation.
-
Dry the residue to constant weight under high vacuum.
-
Calculation :
-
Protocol 2: Purification via Anti-Solvent Recrystallization
This protocol exploits the solubility differential between Ethanol (solvent) and Diethyl Ether (anti-solvent).
-
Dissolution : Dissolve crude (3-Methoxybutyl)amine HCl in the minimum volume of warm Ethanol (40°C).
-
Filtration : Filter while warm to remove insoluble mechanical impurities.
-
Precipitation :
-
Cool the filtrate to room temperature.[5]
-
Slowly add anhydrous Diethyl Ether (or MTBE) dropwise with gentle stirring.
-
Critical Step : Stop addition when a persistent cloudiness appears.
-
-
Crystallization : Store the mixture at 4°C overnight.
-
Isolation : Collect crystals via vacuum filtration under nitrogen (to prevent moisture absorption). Wash with cold ether.
Visualization of Workflows
Figure 1: Solubility Determination Logic
This workflow illustrates the decision matrix for determining solubility and handling the compound's hygroscopic nature.
Caption: Logical workflow for accurate gravimetric solubility determination of hygroscopic amine salts.
Figure 2: Purification Pathway
This diagram details the anti-solvent recrystallization process, critical for obtaining high-purity material for biological assays.
Caption: Anti-solvent recrystallization strategy utilizing the solubility differential between ethanol and ether.
Handling and Stability
-
Hygroscopicity : As a primary amine hydrochloride, this compound is prone to absorbing atmospheric moisture, which can lead to hydrolysis or stoichiometry errors in formulation.
-
Recommendation: Store under argon or nitrogen in a desiccator.
-
-
Stability : Stable under acidic conditions. Avoid prolonged exposure to strong bases which will liberate the volatile free amine (3-methoxybutylamine).
-
Safety : Standard PPE (gloves, goggles) is required. In case of contact, flush with copious water.[3]
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 22273215, 3-Methoxybutan-1-amine. Retrieved from [Link]
-
Organic Syntheses (1941) . Purification of Methylamine Hydrochloride. Org. Synth. 1941, 21, 101. (Referenced for general amine salt purification protocols). Retrieved from [Link]
